![molecular formula C18H11ClN4O3S2 B2745502 N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895022-48-7](/img/structure/B2745502.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a chemical compound that has been synthesized and evaluated for various pharmacological activities . It is a derivative of benzothiazole .
Synthesis Analysis
The compound has been synthesized through a multi-step reaction . The synthesis involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with appropriate aromatic acid in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Kumar et al. (2020) explored the synthesis of a ligand related to the mentioned compound, highlighting its antimicrobial applications. The research synthesized complexes of Cu(II), Ni(II), and Fe(III) with the ligand, exhibiting moderate antimicrobial activity against bacterial strains. This study demonstrates the potential use of such compounds in developing new antimicrobial agents (Kumar et al., 2020).
Anti-inflammatory and Analgesic Activities
Another study by Sondhi et al. (2008) synthesized a series of derivatives, including thiophene and pyridine derivatives, to evaluate their anti-inflammatory and analgesic activities. The compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents for treating inflammation and pain (Sondhi et al., 2008).
Novel Synthesis Pathways
Research by Abadleh et al. (2021) on thiophene ring-opening reactions presents direct access to the synthesis of hybrids, showcasing innovative synthetic pathways for creating structurally complex derivatives of thiazolopyridines. This highlights the compound's role in advancing synthetic organic chemistry techniques (Abadleh et al., 2021).
Material Science Applications
Javadi et al. (2015) developed high-refractive-index polyamides by introducing nitro groups and thiazole rings, indicating the utility of such chemical structures in creating materials with desirable optical properties. This research opens avenues for the use of N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide derivatives in material science, particularly in the development of transparent and highly refractive materials (Javadi et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUARFUZDVVXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

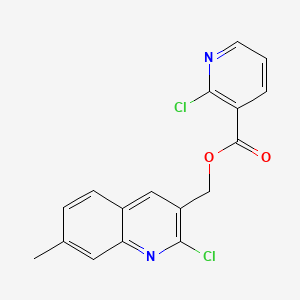
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
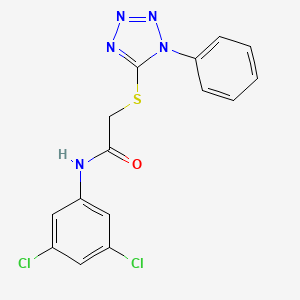
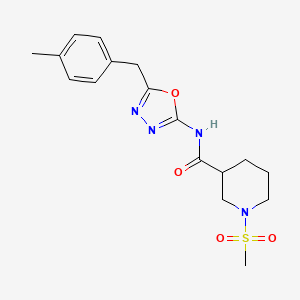
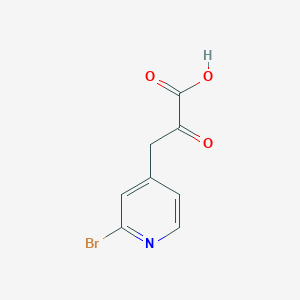

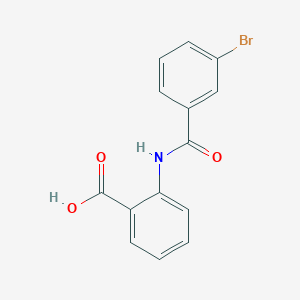
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
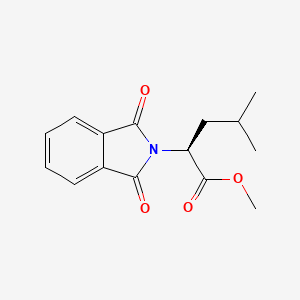
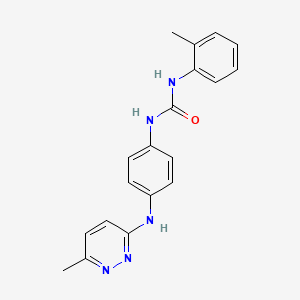

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)